molecular formula C28H32N2O6 B11569073 1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569073
M. Wt: 492.6 g/mol
InChI Key: XEQKUVJJGWHGED-UHFFFAOYSA-N
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Description

1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4-diethoxybenzaldehyde, morpholine, and appropriate pyrrole derivatives. The synthesis may involve:

    Condensation reactions: To form the chromeno-pyrrole core.

    Substitution reactions: To introduce the morpholin-4-yl propyl group.

    Cyclization reactions: To complete the chromeno-pyrrole structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to speed up the reactions.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To replace certain groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3,4-diethoxyphenyl)-2-[3-(piperidin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern and the presence of both morpholine and chromeno-pyrrole moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H32N2O6/c1-3-34-22-11-10-19(18-23(22)35-4-2)25-24-26(31)20-8-5-6-9-21(20)36-27(24)28(32)30(25)13-7-12-29-14-16-33-17-15-29/h5-6,8-11,18,25H,3-4,7,12-17H2,1-2H3

InChI Key

XEQKUVJJGWHGED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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